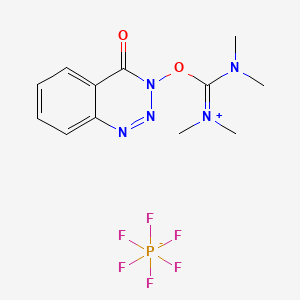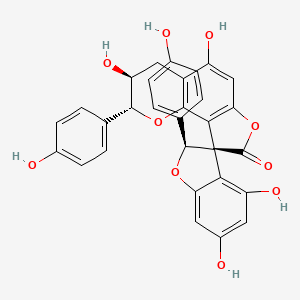![molecular formula (C41H53FO4S4)n B1180630 Poli[4,8-bis[(2-etilhexil)oxi]benzo[1,2-b:4,5-b']ditiofeno-2,6-diil-alt-3-fluoro-2-[(2-etilhe CAS No. 1266549-31-8](/img/new.no-structure.jpg)
Poli[4,8-bis[(2-etilhexil)oxi]benzo[1,2-b:4,5-b']ditiofeno-2,6-diil-alt-3-fluoro-2-[(2-etilhe
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Poly{4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl-alt-3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl} is a semiconducting polymer commonly used in organic photovoltaics (OPVs). This compound is known for its excellent π-π conjugation and narrow optical band gaps, making it an effective electron donor in polymer solar cells (PSCs) and other optoelectronic applications .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this polymer is extensively used in the development of high-efficiency organic solar cells. Its ability to form nanocomposites with fullerenes enhances the light absorption and electron mobility of PSCs .
Biology and Medicine
While its primary applications are in optoelectronics, research is ongoing into its potential use in biosensors and bioelectronics due to its conductive properties and biocompatibility .
Industry
In the industrial sector, this polymer is used in the fabrication of organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). Its stability and efficiency make it a valuable material for flexible and wearable electronics .
Mecanismo De Acción
Target of Action
PTB7 is a semiconducting polymer primarily used in organic photovoltaics . It acts as an electron donor , forming a nanocomposite with fullerenes .
Mode of Action
PTB7 interacts with its targets through π-π conjugation , a form of electron interaction . This interaction allows PTB7 to form a nanocomposite with fullerenes, enhancing its electron-donating properties .
Biochemical Pathways
The primary pathway affected by PTB7 is the electron transport chain in organic photovoltaics . By acting as an electron donor, PTB7 facilitates the movement of electrons, which is crucial for the conversion of light energy into electrical energy .
Result of Action
The result of PTB7’s action is the efficient conversion of light energy into electrical energy in organic photovoltaics . Devices using PTB7 have achieved a power conversion efficiency (PCE) as high as 8.32% .
Action Environment
The performance of PTB7 can be influenced by environmental factors such as the concentration of PTB7 and the type of solvent used . For instance, the use of different concentrations of PTB7 in the fabrication of organic light-emitting diodes (OLEDs) has been shown to impact device performance .
Análisis Bioquímico
Biochemical Properties
Poly{4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl-alt-3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl} plays a significant role in biochemical reactions, particularly in the field of organic photovoltaics. It interacts with fullerenes to form nanocomposites that enhance light absorption and electron mobility . The polymer’s interaction with fullerenes is characterized by strong π-π stacking interactions, which facilitate efficient charge transfer and separation .
Cellular Effects
Poly{4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl-alt-3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl} influences various cellular processes, particularly in the context of photovoltaic applications. It enhances the performance of polymeric solar cells by increasing light absorption and improving electron mobility
Molecular Mechanism
The molecular mechanism of Poly{4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl-alt-3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl} involves its role as an electron donor in organic photovoltaics. It forms nanocomposites with fullerenes, which exhibit strong π-π conjugation and narrow optical band gaps . These interactions facilitate efficient charge transfer and separation, leading to enhanced photovoltaic performance .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Poly{4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl-alt-3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl} have been observed to change over time. The polymer is prone to degradation in ambient conditions, which can affect its stability and long-term performance . Studies have shown that the polymer’s stability can be improved by optimizing its formulation and storage conditions .
Dosage Effects in Animal Models
The effects of Poly{4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl-alt-3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl} in animal models have not been extensively studied. It is known that the polymer’s performance in photovoltaic applications can vary with different dosages. High doses of the polymer can lead to aggregation and phase separation, which can negatively impact its performance .
Metabolic Pathways
Poly{4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl-alt-3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl} is involved in metabolic pathways related to its role in organic photovoltaics. It interacts with fullerenes to form nanocomposites that enhance light absorption and electron mobility
Transport and Distribution
Poly{4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl-alt-3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl} is transported and distributed within cells and tissues primarily through its interactions with fullerenes . These interactions facilitate the polymer’s localization and accumulation in specific cellular compartments, enhancing its performance in photovoltaic applications .
Subcellular Localization
The subcellular localization of Poly{4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl-alt-3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl} is influenced by its interactions with fullerenes and other biomolecules . These interactions direct the polymer to specific compartments or organelles, where it can exert its effects on cellular function and photovoltaic performance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Poly{4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl-alt-3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl} typically involves Stille coupling reactions. The monomers used in this process are 4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b’]dithiophene and 3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophene. The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a solvent like chlorobenzene .
Industrial Production Methods
For industrial-scale production, the polymerization process is optimized to ensure high yield and purity. This involves precise control of reaction temperature, typically around 110-120°C, and the use of high-purity reagents. The polymer is then purified through precipitation in methanol and subsequent washing with solvents like acetone and hexane to remove any residual monomers and catalysts .
Análisis De Reacciones Químicas
Types of Reactions
Poly{4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl-alt-3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl} undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using reagents like iodine or ferric chloride, leading to the formation of radical cations.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Halogenation reactions can introduce halogen atoms into the polymer backbone, altering its electronic properties.
Common Reagents and Conditions
Oxidation: Iodine in acetonitrile at room temperature.
Reduction: Sodium borohydride in tetrahydrofuran (THF) at 0°C.
Substitution: N-bromosuccinimide (NBS) in chloroform under reflux conditions.
Major Products
Oxidation: Radical cations and dications.
Reduction: Reduced polymer chains with altered electronic properties.
Substitution: Halogenated derivatives with modified optical and electronic characteristics.
Comparación Con Compuestos Similares
Similar Compounds
Poly(3-hexylthiophene-2,5-diyl): Another semiconducting polymer used in OPVs, known for its high charge carrier mobility.
Poly{[N-9’-heptadecanyl-2,7-carbazole-alt-5,5-(4’,7’-di-2-thienyl-2’,1’,3’-benzothiadiazole)]}: Used in OPVs and OLEDs, offering high efficiency and stability.
Uniqueness
Poly{4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl-alt-3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl} stands out due to its narrow band gap and excellent π-π conjugation, which result in superior light absorption and charge transport properties. This makes it particularly effective in enhancing the performance of organic photovoltaic devices .
Propiedades
Número CAS |
1266549-31-8 |
|---|---|
Fórmula molecular |
(C41H53FO4S4)n |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-(acetylamino)-4-methylphenyl]-2-methylbenzamide](/img/structure/B1180558.png)

